HIV‑1 Protease Enzymatic Potency: L-682,679 vs. L-685,434 vs. L-687,908
L-682,679 inhibits HIV-1 protease with an IC₅₀ of 0.6 nM, whereas the indanyl‑containing analogue L-685,434 displays an IC₅₀ of 0.35 nM under comparable assay conditions (peptide substrate cleavage, pH 5.5, 2 °C) [1][2]. A further optimised derivative, L-687,908, achieves an IC₅₀ of 0.15 nM in a similar enzymatic format [3]. This progressive improvement in IC₅₀ (L-682,679 > L-685,434 > L-687,908) highlights the incremental gains obtained through P1′ side‑chain optimisation and underscores the distinct potency benchmark that L-682,679 provides as the earlier‑generation reference scaffold.
| Evidence Dimension | In vitro HIV-1 protease inhibition (IC₅₀) |
|---|---|
| Target Compound Data | 0.6 nM |
| Comparator Or Baseline | L-685,434: 0.35 nM; L-687,908: 0.15 nM |
| Quantified Difference | L-682,679 is 1.7‑fold less potent than L-685,434 and 4‑fold less potent than L-687,908 |
| Conditions | Peptide substrate cleavage assay; pH 5.5, 2 °C [1][2] or comparable enzymatic conditions [3] |
Why This Matters
This potency gradient provides a clear baseline for SAR studies; laboratories optimising novel HIV protease inhibitors can use L-682,679 as a control to quantify the impact of P1′ modifications on target engagement.
- [1] BindingDB. Entry BDBM751 (CHEMBL289195) – L-682,679. Enzyme inhibition constant data: IC₅₀ = 0.600 nM (HIV-1 protease, pH 5.5, 2 °C). View Source
- [2] BindingDB. Entry BDBM1030 (CHEMBL296115) – L-685,434. Enzyme inhibition constant data: IC₅₀ = 0.350 nM (HIV-1 protease, pH 5.5, 30 °C). View Source
- [3] BindingDB. Ki Summary for L-687,908. IC₅₀ = 0.15 nM (HIV-1 protease). Vacca JP, Guare JP, deSolms SJ, et al. L-687,908, a potent hydroxyethylene-containing HIV protease inhibitor. J Med Chem. 1991;34:1225-8. View Source
